5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carbonyl functional groups within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that imidazole derivatives have a wide range of chemical and biological properties, which contribute to their diverse modes of action .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The design and synthesis of bioisosteres, which include imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound is soluble in some organic solvents like dimethyl sulfoxide, but less soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-imidazo[4,5-b]pyridine derivatives.
Reduction: Hydroxy-imidazo[4,5-b]pyridine derivatives.
Substitution: Alkylated or acylated imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the imidazo[4,5-b]pyridine core.
Uniqueness
5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAJPMIFZGNMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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